
2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide is a quaternary ammonium salt derived from the isoquinoline alkaloid family. Isoquinoline alkaloids are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide typically involves the quaternization of 2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline with an alkylating agent such as methyl iodide. The reaction is usually carried out in an aprotic solvent like acetonitrile or acetone under reflux conditions. The reaction can be represented as follows:
2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline+Methyl iodide→2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve yields.
化学反应分析
Types of Reactions
2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydroisoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential use in the treatment of neurodegenerative disorders and as an antimicrobial agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with neurotransmitter receptors in the brain, leading to neuroprotective effects. It may also inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the benzyl and methyl groups.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the quaternary ammonium center.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group but shares the methyl and isoquinoline core structure.
Uniqueness
2-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide is unique due to its quaternary ammonium center, which imparts distinct physicochemical properties and reactivity compared to its analogs. This structural feature enhances its solubility in polar solvents and its ability to interact with biological targets, making it a valuable compound for various scientific applications .
属性
CAS 编号 |
87993-10-0 |
|---|---|
分子式 |
C17H20IN |
分子量 |
365.25 g/mol |
IUPAC 名称 |
2-benzyl-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C17H20N.HI/c1-18(13-15-7-3-2-4-8-15)12-11-16-9-5-6-10-17(16)14-18;/h2-10H,11-14H2,1H3;1H/q+1;/p-1 |
InChI 键 |
GXCPUKCAOWJOLE-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCC2=CC=CC=C2C1)CC3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
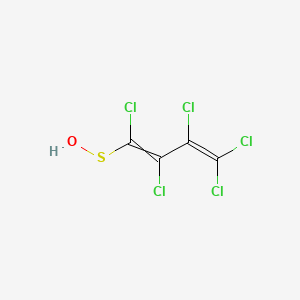
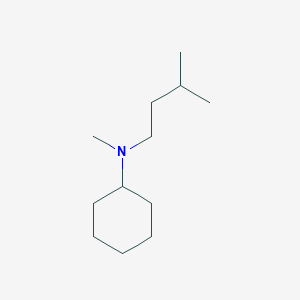
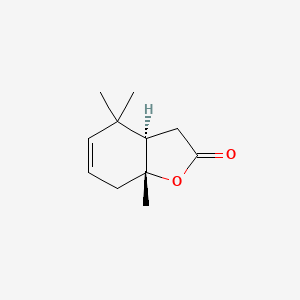
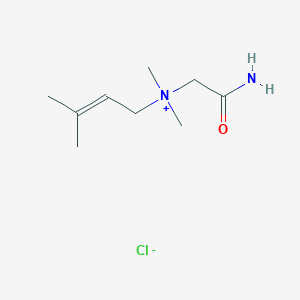
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
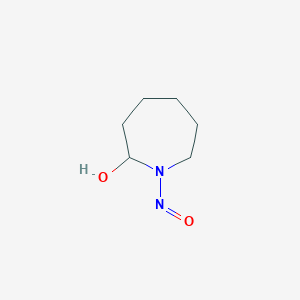
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
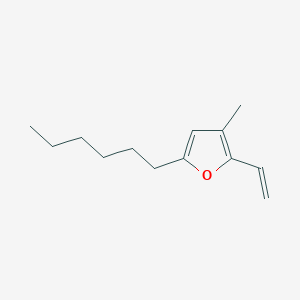

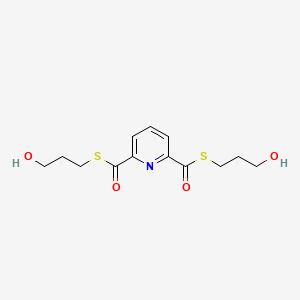
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
